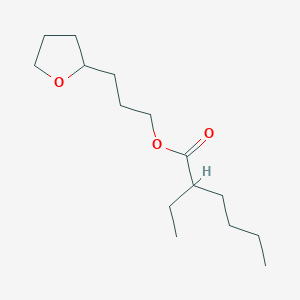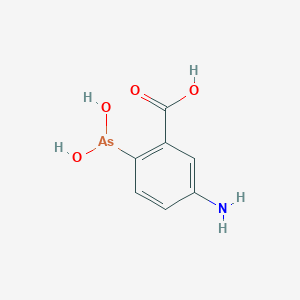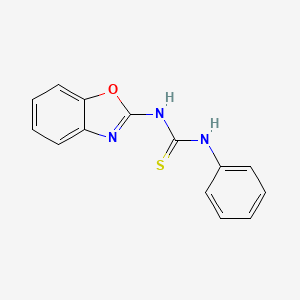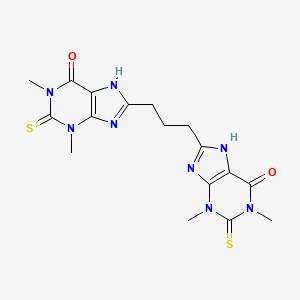
Theophylline, 8,8'-trimethylenebis(2-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 8,8’-trimethylenebis(2-thio-) is a chemical compound with the molecular formula C17H20N8O2S2. It is a derivative of theophylline, a well-known methylxanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound is characterized by the presence of two theophylline units connected by a trimethylene bridge and two sulfur atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8,8’-trimethylenebis(2-thio-) typically involves the reaction of theophylline with a trimethylene bis-thiol compound under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage. The reaction mixture is then heated to promote the coupling of the theophylline units through the trimethylene bridge.
Industrial Production Methods
Industrial production of Theophylline, 8,8’-trimethylenebis(2-thio-) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets the required specifications for pharmaceutical or research applications.
Analyse Des Réactions Chimiques
Types of Reactions
Theophylline, 8,8’-trimethylenebis(2-thio-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Nucleophiles: Thiols, amines, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Theophylline, 8,8’-trimethylenebis(2-thio-).
Applications De Recherche Scientifique
Theophylline, 8,8’-trimethylenebis(2-thio-) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of thioethers and their derivatives.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for respiratory diseases and other conditions.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of Theophylline, 8,8’-trimethylenebis(2-thio-) involves its interaction with various molecular targets and pathways. The compound is known to inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of smooth muscle cells, particularly in the respiratory tract, and the reduction of inflammation. Additionally, the compound may block adenosine receptors, contributing to its bronchodilator effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: A methylxanthine used to treat respiratory diseases.
Caffeine: Another methylxanthine with stimulant properties.
Theobromine: A methylxanthine found in cocoa and chocolate.
Uniqueness
Theophylline, 8,8’-trimethylenebis(2-thio-) is unique due to its structure, which features two theophylline units connected by a trimethylene bridge and two sulfur atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
6466-29-1 |
|---|---|
Formule moléculaire |
C17H20N8O2S2 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
8-[3-(1,3-dimethyl-6-oxo-2-sulfanylidene-7H-purin-8-yl)propyl]-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C17H20N8O2S2/c1-22-12-10(14(26)24(3)16(22)28)18-8(20-12)6-5-7-9-19-11-13(21-9)23(2)17(29)25(4)15(11)27/h5-7H2,1-4H3,(H,18,20)(H,19,21) |
Clé InChI |
CKNRZZMPKSYJCP-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CCCC3=NC4=C(N3)C(=O)N(C(=S)N4C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


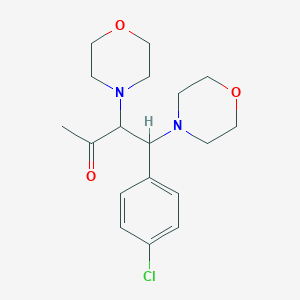
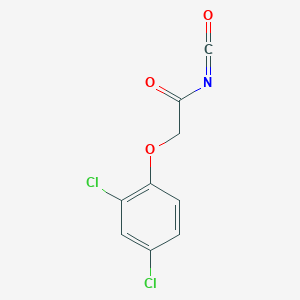
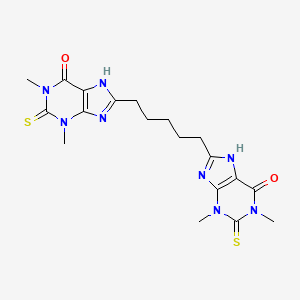
![3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14723635.png)
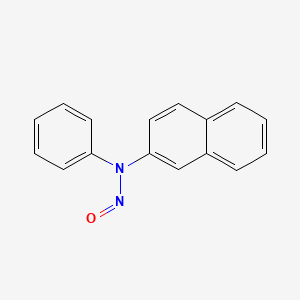

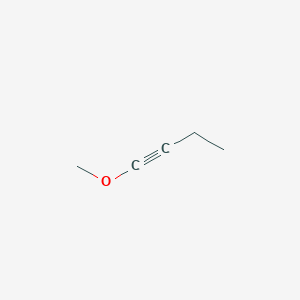
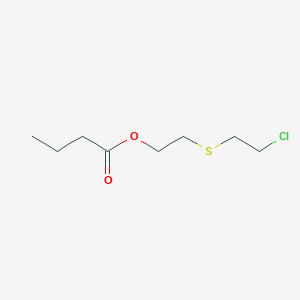

![8-Bromobenzo[f]quinazoline-1,3-diamine](/img/structure/B14723666.png)

